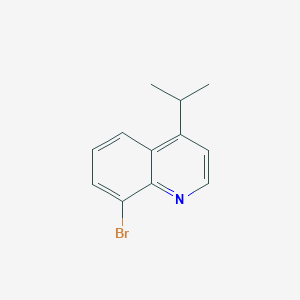

8-Bromo-4-isopropylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12BrN |

|---|---|

Molecular Weight |

250.13 g/mol |

IUPAC Name |

8-bromo-4-propan-2-ylquinoline |

InChI |

InChI=1S/C12H12BrN/c1-8(2)9-6-7-14-12-10(9)4-3-5-11(12)13/h3-8H,1-2H3 |

InChI Key |

RJNCUTVAVCSVEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C=CC=C(C2=NC=C1)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 8 Bromo 4 Isopropylquinoline

Halogen-Directed Reactivity in Bromoquinolines

The presence of a bromine atom on the quinoline (B57606) ring system is a key feature that directs its chemical transformations. The carbon-bromine bond serves as a versatile functional handle for a variety of synthetic operations, primarily acting as a leaving group in substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org

In the context of bromoquinolines, the quinoline nitrogen atom itself acts as an electron-withdrawing group, making the ring system more susceptible to nucleophilic attack compared to a simple bromobenzene. However, this effect is most pronounced at the ortho and para positions relative to the nitrogen (positions 2 and 4). The bromine atom in 8-Bromo-4-isopropylquinoline is located on the benzenoid portion of the ring system, somewhat removed from the primary activating influence of the ring nitrogen.

Furthermore, the 4-isopropyl group is generally considered an electron-donating group, which would further deactivate the ring system towards traditional SNAr reactions. Consequently, subjecting this compound to SNAr conditions would likely require harsh reaction conditions with limited success, as the electronic properties of the substrate are not favorable for this type of transformation.

The primary mode of reactivity for this compound occurs at the carbon-bromine bond. This C(sp²)-Br bond is significantly weaker than C-H bonds on the ring, and the bromine atom serves as an excellent leaving group, particularly in the presence of transition metal catalysts. This reactivity is the foundation for the derivatization of the quinoline core at the 8-position, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The vast majority of transformations involving this position proceed via organometallic intermediates, as detailed in the cross-coupling reactions below.

Cross-Coupling Reactions and Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming C-C and C-N bonds. rsc.orgresearchgate.net Aryl bromides are common and effective substrates for these transformations, suggesting that this compound is an excellent candidate for extensive derivatization via these methods.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgyonedalabs.com This reaction is widely used to form biaryl compounds. tcichemicals.com For this compound, this reaction would involve coupling with various aryl- or vinyl-boronic acids to introduce new substituents at the 8-position. The reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base. The reactivity order for halides in Suzuki coupling is generally I > Br > Cl. tcichemicals.com

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 8-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | MeCN/H₂O | >95 |

| 2 | 8-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 |

| 3 | 8-Bromo-7-methoxyquinoline | (3,5-dimethylisoxazol-4-yl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | MeCN/H₂O | 95 google.com |

This table presents representative Suzuki-Miyaura coupling reactions using 8-bromoquinoline derivatives to illustrate typical conditions and outcomes.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (co-catalyst), and it is carried out in the presence of a base, typically an amine like triethylamine, which also can serve as the solvent. wikipedia.orgorganic-chemistry.org This method allows for the direct introduction of an alkynyl group at the 8-position of the quinoline ring, creating arylalkyne structures that are valuable intermediates in synthesis.

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 92 scirp.org |

| 2 | 8-Bromoquinoline | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 85 |

| 3 | 8-Bromoquinoline | Ethynylbenzene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 90 |

This table showcases typical conditions for the Sonogashira coupling of bromo-heterocycles, demonstrating the utility of this reaction for alkyne incorporation.

Beyond the Suzuki and Sonogashira reactions, the C-Br bond in this compound is amenable to a range of other important palladium-catalyzed transformations.

Buchwald-Hartwig Amination : This reaction is a cornerstone for forming carbon-nitrogen (C-N) bonds. beilstein-journals.org It allows for the coupling of aryl halides with primary or secondary amines to produce arylamines. Using this protocol, this compound could be reacted with various amines to synthesize a library of 8-aminoquinoline derivatives. The process typically requires a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos), and a base such as cesium carbonate. beilstein-journals.org

Heck Reaction : The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This provides a method to introduce vinyl groups at the 8-position of the quinoline core.

Cyanation : The introduction of a nitrile group (–CN) can be achieved through palladium-catalyzed cyanation, using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN). This transforms the aryl bromide into a valuable benzonitrile derivative, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Typical Product |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 8-Aminoquinoline derivative |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 8-Vinylquinoline derivative |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | - | 8-Cyanoquinoline derivative |

This table summarizes other significant palladium-catalyzed reactions applicable to the derivatization of this compound.

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 8-Bromoquinoline |

| Bromobenzene |

| Phenylboronic acid |

| 4-Methoxyphenylboronic acid |

| (3,5-dimethylisoxazol-4-yl)boronic acid |

| 8-Bromo-7-methoxyquinoline |

| Phenylacetylene |

| Trimethylsilylacetylene |

| Ethynylbenzene |

| 3-Bromo-2-aminopyridine |

| Styrene |

| Zinc cyanide |

| Potassium cyanide |

| Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| Palladium(II) acetate (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Palladium(II) bis(trifluoroacetate) (Pd(CF₃COO)₂) |

| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) |

| Triphenylphosphine (PPh₃) |

| Tri(o-tolyl)phosphine (P(o-tol)₃) |

| Xantphos |

| Copper(I) iodide (CuI) |

| Potassium carbonate (K₂CO₃) |

| Sodium carbonate (Na₂CO₃) |

| Cesium carbonate (Cs₂CO₃) |

| Triethylamine (Et₃N) |

| Acetonitrile (MeCN) |

| Toluene |

| Ethanol (EtOH) |

| Tetrahydrofuran (THF) |

| Dimethylformamide (DMF) |

| Water (H₂O) |

Synthesis of Quinoline N-Oxides and Related Oxidations

The nitrogen atom in the quinoline ring is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions.

Synthesis of this compound N-oxide

The N-oxidation of quinolines is a well-established transformation, commonly achieved using peroxy acids. One of the most frequently employed reagents for this purpose is meta-chloroperoxybenzoic acid (m-CPBA) scienceinfo.comrsc.orgmasterorganicchemistry.com. It is anticipated that the treatment of this compound with m-CPBA in an appropriate solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), would yield this compound N-oxide.

The general reaction is depicted below:

Table 1: Plausible Reaction Conditions for the N-Oxidation of this compound

| Reagent | Solvent | Temperature | Expected Product |

| m-CPBA | CH₂Cl₂ | Room Temperature | This compound N-oxide |

| H₂O₂ / Acetic Acid | - | Heat | This compound N-oxide |

The formation of the N-oxide activates the quinoline ring, particularly at the C2 and C4 positions, making them more susceptible to nucleophilic attack. This enhanced reactivity can be exploited for the introduction of various functional groups.

Functional Group Interconversion Strategies on the Isopropyl Group

The isopropyl group attached to the C4 position of the quinoline ring presents opportunities for various functional group interconversions, primarily through reactions at the benzylic position.

Benzylic Oxidation

The tertiary carbon of the isopropyl group is a benzylic position and is therefore prone to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under heating are known to oxidize benzylic C-H bonds masterorganicchemistry.com. Treatment of this compound with such reagents could potentially lead to the formation of 2-(8-bromoquinolin-4-yl)propan-2-ol. Further oxidation might lead to cleavage of the isopropyl group to form a ketone at the C4 position.

Table 2: Potential Products from the Oxidation of the Isopropyl Group

| Oxidizing Agent | Plausible Product |

| KMnO₄, heat | 2-(8-bromoquinolin-4-yl)propan-2-ol |

| H₂CrO₄, heat | 2-(8-bromoquinolin-4-yl)propan-2-ol |

Benzylic Bromination

Free radical bromination is a highly selective reaction for the substitution of hydrogen atoms at benzylic positions byjus.compearson.commasterorganicchemistry.com. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light is a standard method for benzylic bromination. It is conceivable that reacting this compound with NBS would result in the formation of 8-bromo-4-(2-bromo-2-propanyl)quinoline. This transformation introduces a leaving group on the isopropyl moiety, opening pathways for subsequent nucleophilic substitution reactions.

Table 3: Predicted Outcome of Benzylic Bromination

| Reagent | Initiator | Expected Product |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide / light | 8-bromo-4-(2-bromo-2-propanyl)quinoline |

Cascade and Tandem Reactions Involving this compound

While no specific cascade or tandem reactions commencing from this compound have been reported, the functionalities present in the molecule suggest its potential as a substrate in such multi-step, one-pot syntheses. Cascade reactions are valuable in organic synthesis for their efficiency in building molecular complexity from relatively simple starting materials nih.govnih.govsemanticscholar.orgbaranlab.org.

The presence of the bromine atom at the C8 position is particularly significant. Aryl bromides are common precursors in a variety of palladium-catalyzed cross-coupling reactions. One could envision a scenario where this compound participates in a tandem reaction sequence initiated by a cross-coupling event.

For instance, a Heck reaction followed by an intramolecular cyclization could be a plausible cascade pathway. Similarly, a Suzuki or Sonogashira coupling at the C8 position could introduce a new substituent that is suitably functionalized to undergo a subsequent intramolecular reaction, leading to the formation of more complex heterocyclic systems.

The development of such cascade reactions would be of considerable interest for the efficient synthesis of novel quinoline-based scaffolds for applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation Techniques in Quinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR techniques, the precise connectivity and spatial arrangement of atoms within 8-Bromo-4-isopropylquinoline can be determined.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei. For this compound, ¹H and ¹³C NMR spectra offer the initial and most crucial pieces of the structural puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The aromatic region would display a set of multiplets corresponding to the protons on the quinoline (B57606) core. The substitution pattern dictates the coupling patterns observed. For instance, the protons on the benzene (B151609) ring portion of the quinoline would exhibit coupling consistent with their relative positions. The isopropyl group at the 4-position would be characterized by a septet for the methine proton and a doublet for the two equivalent methyl groups, a signature pattern for this substituent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The spectrum for this compound would show distinct signals for each of the 12 carbon atoms. The chemical shifts would be influenced by the bromine and isopropyl substituents, as well as the nitrogen atom in the quinoline ring. The carbon atom attached to the bromine (C8) would experience a characteristic upfield shift due to the heavy atom effect. The carbons of the isopropyl group would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.8 - 9.0 | C-2: 150 - 152 |

| H-3 | 7.3 - 7.5 | C-3: 121 - 123 |

| H-5 | 7.8 - 8.0 | C-4: 145 - 147 |

| H-6 | 7.4 - 7.6 | C-4a: 128 - 130 |

| H-7 | 7.9 - 8.1 | C-5: 127 - 129 |

| CH (isopropyl) | 3.2 - 3.5 (septet) | C-6: 128 - 130 |

| CH₃ (isopropyl) | 1.2 - 1.4 (doublet) | C-7: 129 - 131 |

| C-8: 120 - 122 | ||

| C-8a: 147 - 149 | ||

| CH (isopropyl): 33 - 35 | ||

| CH₃ (isopropyl): 22 - 24 |

Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. For this compound, this would clearly show the correlation between the methine and methyl protons of the isopropyl group, as well as the couplings between adjacent protons on the quinoline ring system, helping to definitively assign the aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.

DEPT-135 and Other Advanced NMR Techniques

DEPT-135 (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment is used to differentiate between CH, CH₂, and CH₃ groups. In the spectrum of this compound, CH and CH₃ signals would appear as positive peaks, while CH₂ signals (if any were present) would be negative. This would provide clear confirmation of the methyl and methine carbons of the isopropyl group and the CH groups of the quinoline ring. Quaternary carbons are not observed in a DEPT-135 spectrum.

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions would include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the isopropyl group, expected in the 2850-3000 cm⁻¹ range.

C=C and C=N stretching: Vibrations from the quinoline ring would appear in the 1500-1650 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds would be present in the fingerprint region (below 1500 cm⁻¹).

C-Br stretching: The carbon-bromine stretching vibration is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Interactive Data Table: Expected FTIR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C/C=N Stretch (Quinoline) | 1500 - 1650 |

| C-H In-plane Bend | 1000 - 1300 |

| C-H Out-of-plane Bend | 750 - 900 |

| C-Br Stretch | 500 - 650 |

Raman Spectroscopy Investigations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. The selection rules for Raman are different, often making non-polar bonds more visible. For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the quinoline ring system and the C-Br bond. The symmetric vibrations of the aromatic ring are typically strong in the Raman spectrum. Due to the lack of specific experimental data in the searched literature, a detailed analysis of the Raman spectrum of this compound cannot be provided at this time. However, it is a valuable technique that would contribute to a comprehensive vibrational analysis of the compound.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of unknown compounds. In the analysis of quinoline derivatives such as this compound, different mass spectrometry methods provide complementary information.

High-Resolution Mass Spectrometry (HRMS)

MALDI-TOF-MS and EI-MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly useful for the analysis of large, non-volatile molecules. While more commonly applied to biomolecules, it can be used for synthetic organic molecules, often yielding intact molecular ions with minimal fragmentation.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. The resulting mass spectrum is a fingerprint of the molecule, showing characteristic fragments that aid in structure elucidation. For bromo-aromatic compounds, the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) results in characteristic M and M+2 peaks for the molecular ion and any bromine-containing fragments. While a specific EI-MS spectrum for this compound is not available, general fragmentation patterns for alkyl-substituted quinolines and bromo-aromatics can be predicted.

Table 1: Predicted Mass Spectrometry Data for this compound

| Technique | Predicted Observation | Information Gained |

| HRMS | Precise m/z for C₁₂H₁₂BrN⁺ | Unambiguous molecular formula |

| EI-MS | Molecular ion peaks (M, M+2) and fragmentation pattern | Structural confirmation and elucidation |

| MALDI-TOF-MS | Predominant molecular ion peak | Molecular weight confirmation |

Electronic Spectroscopy Studies

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, providing insights into their electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The absorption spectrum of quinoline and its derivatives typically exhibits multiple bands corresponding to π-π* transitions. The position and intensity of these bands are influenced by the nature and position of substituents on the quinoline ring.

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. This effect provides information about the difference in dipole moment between the ground and excited states of the molecule. For substituted quinolines, studying their solvatochromic behavior in a range of solvents with varying polarities can reveal insights into their electronic distribution and the nature of their excited states.

Fluorescence Spectroscopy for Photophysical Characterization

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from excited electronic states. Key parameters obtained from fluorescence studies include the emission maximum (λem), quantum yield (Φf), and fluorescence lifetime (τf). These photophysical properties are highly dependent on the molecular structure and the local environment. For many quinoline derivatives, fluorescence is a characteristic property that is influenced by substitution patterns. The presence of a heavy atom like bromine in this compound might be expected to influence its fluorescent properties, potentially through heavy-atom-induced quenching or enhancement of intersystem crossing.

Table 2: Expected Electronic Spectroscopy Studies for this compound

| Technique | Key Parameters | Insights Gained |

| UV-Vis Spectroscopy | λmax, Molar absorptivity (ε) | Information on electronic transitions |

| Solvatochromism | Shift in λmax with solvent polarity | Nature of ground and excited states |

| Fluorescence Spectroscopy | λem, Quantum yield (Φf), Lifetime (τf) | Photophysical properties, excited state dynamics |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction experiment can provide precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For this compound, a crystal structure would confirm the planar quinoline ring system and the orientation of the isopropyl and bromo substituents. It would also reveal details about the packing of the molecules in the crystal, including any potential π-stacking or halogen bonding interactions. Such data is invaluable for understanding the structure-property relationships of the compound.

Theoretical and Computational Investigations of 8 Bromo 4 Isopropylquinoline

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to understand the behavior of a molecule at the atomic level. For 8-Bromo-4-isopropylquinoline, these studies would provide insights into its dynamic properties and conformational preferences.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a simulated biological environment, such as in a water box or a lipid bilayer. These simulations would track the movements of each atom over time, providing a detailed picture of the compound's flexibility and its interactions with surrounding molecules. This would be particularly relevant if the compound is being investigated for its interaction with a specific biological target. However, no published studies of MD simulations for this compound are currently available.

Conformational Analysis and Energy Minimization

Conformational analysis would be performed to identify the stable three-dimensional arrangements (conformers) of this compound. This process involves systematically rotating the rotatable bonds of the molecule, such as the bond connecting the isopropyl group to the quinoline (B57606) ring, and calculating the potential energy of each resulting conformation. Energy minimization techniques would then be used to find the lowest energy, and therefore most stable, conformations. This information is critical for understanding how the molecule might bind to a biological target. At present, there is no specific conformational analysis or energy minimization data for this compound in the scientific literature.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Pre-clinical Focus)

SAR and QSAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. collaborativedrug.com These approaches are used to design more potent and selective drug candidates.

Descriptor Calculation and Correlation with Biological Endpoints

To build a QSAR model, a set of molecular descriptors for this compound and its analogs would first be calculated. dergipark.org.tr These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic properties. dergipark.org.tr The next step would be to correlate these descriptors with a measured biological endpoint, such as the half-maximal inhibitory concentration (IC50) against a particular enzyme or receptor. researchgate.net This correlation is typically established using statistical methods like multiple linear regression or machine learning algorithms. dergipark.org.tr The resulting QSAR model can then be used to predict the biological activity of new, untested compounds. fiveable.me Unfortunately, no such studies focusing on this compound have been published.

Ligand-Based Drug Design Principles (Pre-clinical)

In the absence of a known 3D structure of the biological target, ligand-based drug design principles are employed. nih.govnih.gov This approach relies on the information from a set of molecules known to be active against the target. fiveable.me By analyzing the common structural features and properties of these active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore can then be used as a template to design new molecules with potentially improved activity. While this is a common strategy in drug discovery, its specific application to this compound has not been reported.

Molecular Docking and Target Interaction Prediction (Pre-clinical Focus)

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. nih.gov This method is widely used to predict the interaction between a small molecule ligand and a protein receptor. nih.gov

For this compound, molecular docking studies would involve computationally placing the molecule into the binding site of a potential biological target. A scoring function would then be used to estimate the binding affinity, providing a prediction of how strongly the compound might interact with the target. This information can help to identify potential biological targets for the compound and to understand the key interactions that stabilize the ligand-receptor complex. The results of such a study could be presented in a table format, detailing the predicted binding energies and key interacting residues. However, no molecular docking studies specifically investigating this compound have been published to date.

Binding Affinity Predictions for Biological Macromolecules

Predicting the binding affinity of a small molecule like this compound to biological macromolecules is a cornerstone of computational drug design. This process typically involves molecular docking simulations, where the compound is placed into the binding site of a protein, and its orientation and interaction energy are calculated. A lower binding energy generally indicates a more stable and potent interaction.

Given the absence of specific studies on this compound, we can look at related structures to understand its potential. For instance, a molecular docking study was performed on a different bromo-quinoline derivative, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, against the elastase enzyme. This study provides a framework for how this compound could be computationally evaluated. The docking score for this related compound was found to be -7.4 kcal/mol, suggesting a strong binding affinity to the elastase active site.

Table 1: Illustrative Molecular Docking Data for a Related Bromo-Quinoline Derivative (Note: This data is for (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide and is presented as an example of the type of computational predictions that can be made.)

| Macromolecule | Computational Method | Predicted Binding Affinity (kcal/mol) |

| Elastase | Molecular Docking | -7.4 |

For this compound, similar computational studies would be necessary to predict its binding affinities against a panel of relevant biological targets.

Identification of Potential Molecular Targets and Interaction Mechanisms (e.g., enzymes, DNA)

The structural motifs of this compound, namely the quinoline ring, the bromo substituent, and the isopropyl group, suggest potential interactions with various biological targets. The planar quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues in proteins or intercalate with DNA base pairs. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. The bromo group can form halogen bonds, which are increasingly recognized as important in ligand-protein interactions. The bulky and hydrophobic isopropyl group can fit into hydrophobic pockets within a protein's binding site.

Again, drawing parallels from the study of (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, the interaction with elastase was characterized by a number of non-covalent interactions, including hydrogen bonds and hydrophobic interactions with the active site residues of the enzyme. Computational analysis of this related compound revealed interactions with key amino acid residues, demonstrating the importance of specific structural features for binding.

Table 2: Illustrative Interaction Analysis for a Related Bromo-Quinoline Derivative with Elastase (Note: This data is for (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide and serves as an example.)

| Molecular Target | Key Interacting Residues | Nature of Interactions |

| Elastase | Not specified in detail | Hydrogen bonds, Hydrophobic interactions |

A thorough computational investigation of this compound would involve docking it against a library of known protein structures to identify potential molecular targets. Subsequent analysis of the predicted binding poses would reveal the specific interactions driving the binding, providing a basis for understanding its potential mechanism of action.

Bioisosteric Replacement Studies and Rational Design Principles

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. ctppc.orgpatsnap.com This can be done to improve potency, selectivity, metabolic stability, or to reduce toxicity. ctppc.orgpatsnap.com For this compound, both the bromo and isopropyl groups are amenable to bioisosteric replacement.

The bromo group at the 8-position can be replaced with other halogens (e.g., chloro, fluoro) or other groups with similar electronic properties. For example, a trifluoromethyl (CF3) group is a common bioisostere for a bromine atom. cambridgemedchemconsulting.com The choice of replacement would depend on the desired change in properties. For instance, replacing bromine with fluorine can increase metabolic stability due to the strength of the C-F bond. patsnap.com

The isopropyl group at the 4-position contributes to the molecule's lipophilicity and steric bulk. Bioisosteric replacements for an isopropyl group could include a cyclopropyl group, which can offer improved metabolic stability, or a trifluoromethyl group to alter electronic properties. nih.gov The cyclopropyl group is recognized as a viable replacement that can enhance the physicochemical properties of a molecule. nih.gov

Table 3: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

| 8-Bromo | Chloro (Cl) | Similar size and electronic properties, may alter reactivity. |

| Trifluoromethyl (CF3) | Similar size, alters electronic properties (electron-withdrawing). cambridgemedchemconsulting.com | |

| Cyano (CN) | Similar size, introduces a polar group. | |

| 4-Isopropyl | Cyclopropyl | Similar size, can improve metabolic stability. nih.gov |

| tert-Butyl | Increases steric bulk, can enhance binding selectivity. | |

| Trifluoromethyl (CF3) | Reduces lipophilicity, alters electronic properties. |

Rational drug design for derivatives of this compound would involve a systematic exploration of these and other bioisosteric replacements. u-tokyo.ac.jp Computational tools can be used to predict the impact of these changes on binding affinity and other properties before undertaking synthetic efforts, thereby accelerating the discovery of new and improved therapeutic agents. u-tokyo.ac.jp

Emerging Research Applications of 8 Bromo 4 Isopropylquinoline and Quinoline Derivatives

Applications in Materials Science Research

Quinoline (B57606) derivatives are of significant interest in materials science due to their electronic and photophysical properties. The introduction of specific substituents, such as a bromine atom and an isopropyl group, can modulate these characteristics, making them candidates for various advanced materials.

Optoelectronic Device Development

The development of novel materials for optoelectronic devices is a rapidly advancing field. While specific studies on 8-Bromo-4-isopropylquinoline in this area are not widely documented, the general class of quinoline derivatives shows promise. The inherent aromaticity and the presence of nitrogen in the quinoline ring provide a platform for creating materials with desirable electronic properties. acs.org The substitution pattern, including the presence of a halogen like bromine, can influence the material's charge transport capabilities and energy levels, which are critical parameters for applications in devices such as transistors and photodetectors.

Organic Light-Emitting Diodes (OLEDs) and Polymer-LEDs

The field of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) heavily relies on organic compounds that can efficiently convert electricity into light. Quinoline derivatives have been explored for their potential as emitters, host materials, and electron-transporting layers in OLEDs. For instance, 1H-pyrazolo[3,4-b]quinolines have been recognized for their high fluorescence quantum yields, making them suitable as luminophores for OLEDs. mdpi.com The functionalization of the quinoline core, as seen in this compound, could potentially be leveraged to tune the emission color and improve the efficiency and stability of OLED and PLED devices.

Fluorescent Probes and Biological Sensors

Quinoline-based scaffolds are extensively used in the design of fluorescent probes for the detection of various analytes, including metal ions and nitro-phenolic compounds. crimsonpublishers.comrsc.org These probes often operate on mechanisms like photo-induced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). mdpi.comrsc.org The quinoline moiety acts as the fluorophore, and its fluorescence can be modulated by the binding of a specific target.

For example, quinoline-tagged fluorescent organic probes have been successfully designed for the sensitive detection of Zn2+ ions and nitroaromatic explosives. rsc.orgrsc.org The introduction of a bromine atom, as in this compound, could serve as a handle for further chemical modifications to create highly specific and sensitive probes. Moreover, quinoline-based fluorescent probes have been developed for bioimaging applications, such as the selective detection of lipid droplets in living cells. crimsonpublishers.comresearchgate.net

| Quinoline Derivative Application | Sensing Target | Detection Limit | Key Feature |

| Quinoline-tagged organic probe (bqbpbn) | 2,4,6-trinitrophenol (TNP) | 1.2 ppm | Flexible tetra-methylene spacer |

| Quinoline-tagged organic probe (bqbpxn) | 2,4,6-trinitrophenol (TNP) | 0.3 ppm | Semi-rigid xylylene spacer |

| Quinoline-tagged organic probe (bqbpbn) | Zn2+ ions | 5 ppb | Chelation-enhanced fluorescence |

| Quinoline-tagged organic probe (bqbpxn) | Zn2+ ions | 10 ppb | Chelation-enhanced fluorescence |

Use as Ligands in Organometallic Catalysis

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making quinoline and its derivatives excellent ligands for coordinating with metal centers in organometallic complexes. These complexes can exhibit catalytic activity in a variety of organic transformations. While specific catalytic applications of this compound are not prominently reported, the broader class of quinoline-based ligands is well-established. The steric and electronic properties of the ligand, influenced by substituents like the isopropyl and bromo groups, can significantly impact the catalytic activity and selectivity of the resulting metal complex.

Research into Corrosion Inhibition Mechanisms

Quinoline derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic environments. biointerfaceresearch.comelectrochemsci.org Their inhibitory action is generally attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. This adsorption occurs through the interaction of the π-electrons of the aromatic rings and the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the metal.

The presence of substituents on the quinoline ring can enhance the inhibition efficiency. For instance, a new quinoline derivative, 5-benzyl-8-propoxyquinoline (5BPQ), has demonstrated excellent corrosion protection for Q235 steel in a sulfuric acid solution, with an inhibition efficiency of up to 97.7%. electrochemsci.org While the specific corrosion inhibition properties of this compound have not been detailed, it is plausible that it would exhibit similar protective characteristics. The bromo and isopropyl groups could influence the electron density distribution in the quinoline ring and its solubility, thereby affecting its adsorption behavior and inhibitory performance. Studies on other quinolines have shown that the mechanism can involve primarily anodic inhibition, as described by the Temkin isotherm, or surface chelation, which can alter the dissolution process of the metal. africaresearchconnects.com

| Compound | Metal/Alloy | Corrosive Medium | Inhibition Efficiency |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1 M HCl | 93.4% at 500 ppm |

| 5-benzyl-8-propoxyquinoline (5BPQ) | Q235 Steel | H2SO4 | 97.5% at high concentration |

Conclusion and Future Research Directions

Summary of Current Academic Understanding

Currently, there is a significant gap in the scientific literature specifically detailing the synthesis, properties, and applications of 8-Bromo-4-isopropylquinoline. The academic understanding of this compound is therefore largely inferential, based on the well-documented chemistry of the quinoline (B57606) ring system and the predictable influence of its substituents.

The quinoline core is an aromatic N-heterocycle, and its reactivity is influenced by the nitrogen atom, which deactivates the carbocyclic ring towards electrophilic substitution. The bromine atom at the 8-position is an ortho-, para-directing deactivator, which also serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions. nih.gov The isopropyl group at the 4-position, a bulky alkyl group, is expected to exert steric hindrance and have a modest electron-donating effect, influencing the regioselectivity of further reactions and potentially modulating the compound's biological activity and physical properties. The collective influence of these groups on the quinoline scaffold remains to be experimentally determined.

Unaddressed Research Questions and Challenges

The lack of dedicated research on this compound presents several fundamental questions and challenges for chemists.

Regioselective Synthesis : The primary challenge is the development of a robust and high-yielding synthetic route that selectively produces the 8-bromo-4-isopropyl isomer. Classic quinoline syntheses, when applied to substituted precursors, can often result in mixtures of isomers that are difficult to separate. acs.org

Physicochemical Characterization : There is no public data on the spectroscopic, crystallographic, and electronic properties of this compound. A full characterization is necessary to understand its molecular structure and reactivity.

Biological Activity : The biological profile of this compound is completely unknown. Given that various substituted quinolines exhibit a wide range of pharmacological activities, including anticancer and antimalarial properties, screening this compound is a significant unaddressed opportunity. nih.govnih.govnih.gov

Future Avenues in Synthetic Methodology Development

Future research should focus on establishing efficient and scalable synthetic pathways to this compound. Several strategies can be envisioned, drawing from established quinoline synthesis protocols. mdpi.commdpi.com

One promising approach is the Doebner-von Miller reaction , which involves the condensation of an appropriately substituted aniline (B41778) with an α,β-unsaturated carbonyl compound. slideshare.netsynarchive.comwikipedia.org For this target molecule, the reaction would likely involve 2-bromoaniline (B46623) and a precursor to 4-methylpent-1-en-3-one. A significant challenge would be controlling the regioselectivity to favor the desired 4-isopropyl product.

Another avenue is the direct bromination of 4-isopropylquinoline. However, electrophilic substitution on the quinoline ring can be complex, and this reaction may yield a mixture of brominated isomers. researchgate.netresearchgate.net Systematic investigation into reaction conditions (e.g., solvent, temperature, brominating agent) would be required to optimize for the 8-bromo product.

A third strategy could involve building the quinoline ring from a pre-functionalized precursor, such as 2-bromo-6-isopropylaniline, using established cyclization methods like the Conrad-Limpach or Combes syntheses. nih.gov The availability and synthesis of the aniline starting material would be a key consideration for this route.

| Synthetic Strategy | Key Precursors | Potential Advantages | Key Challenges |

|---|---|---|---|

| Doebner-von Miller Reaction | 2-Bromoaniline, α,β-unsaturated ketone (e.g., from isobutyraldehyde (B47883) and acetone) | Convergent, uses simple starting materials. | Controlling regioselectivity to obtain the 4-isopropyl isomer. acs.org |

| Direct Bromination | 4-Isopropylquinoline, Brominating agent (e.g., NBS, Br2) | Potentially a single-step transformation from a known precursor. | Lack of regioselectivity, potential for multiple bromination products. researchgate.net |

| Ring Construction (e.g., Conrad-Limpach) | 2-Bromo-6-isopropylaniline, β-ketoester | Potentially high regioselectivity. | Multi-step synthesis; availability of the substituted aniline precursor. |

Advanced Pre-clinical Biological Investigations and Target Validation

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of bioactive compounds. researchgate.net Therefore, a primary future direction for this compound is comprehensive biological screening.

Initial investigations should involve broad-spectrum screening against a diverse panel of biological targets to identify any potential therapeutic areas. This could include assays for:

Anticancer Activity : Screening against a panel of human cancer cell lines (e.g., NCI-60) to identify cytotoxic or cytostatic effects. nih.govyildiz.edu.tr Quinolines are known to target various pathways involved in cancer, such as c-Met, VEGF, and EGF receptors. nih.gov

Antimicrobial Activity : Testing against a range of pathogenic bacteria and fungi, as many quinoline derivatives exhibit potent antimicrobial properties. researchgate.net

Antimalarial Activity : Evaluation against Plasmodium falciparum, as quinoline-based drugs like chloroquine (B1663885) have been mainstays in malaria treatment. nih.gov

Should any significant "hits" be identified, subsequent research would focus on target deconvolution and validation. The 8-bromo position is particularly advantageous for these studies, as it provides a convenient point for derivatization via Suzuki-Miyaura or other cross-coupling reactions. mdpi.comacs.org This would enable the rapid generation of an analog library to establish Structure-Activity Relationships (SAR), a critical step in optimizing lead compounds for potency and selectivity. yildiz.edu.tr

| Area of Investigation | Screening Approach | Rationale and Future Steps |

|---|---|---|

| Oncology | Cell-based cytotoxicity assays (e.g., NCI-60 panel). | Quinoline is a known scaffold for kinase inhibitors. nih.gov Positive hits would lead to SAR studies and target identification. |

| Infectious Diseases | Minimum Inhibitory Concentration (MIC) assays against bacteria and fungi. | Many quinoline analogs are potent antimicrobial agents. researchgate.net Promising results would warrant mechanism of action studies. |

| Parasitology | In vitro assays against parasites like Plasmodium falciparum. | Builds on the legacy of quinoline antimalarials. nih.gov Active compounds would be optimized to overcome resistance. |

Potential for New Applications in Chemical Biology and Materials Science

Beyond pharmacology, this compound holds promise in other scientific domains.

In chemical biology , the quinoline core's intrinsic fluorescence could be exploited. scielo.bracs.orgresearchgate.netnih.gov The specific substitution pattern of this compound will modulate its photophysical properties. The bromo group allows for facile conjugation to biomolecules, making it a potential scaffold for developing fluorescent probes to visualize cellular processes or label specific proteins.

In materials science , quinoline derivatives are used in the development of organic electronics and as ligands for catalysts. mdpi.comdtic.mil The nitrogen atom of the quinoline ring can coordinate with metal ions, and the 8-bromo substituent provides a site for polymerization or grafting onto surfaces. The steric bulk of the 4-isopropyl group could influence the coordination geometry and stability of resulting metal complexes, potentially leading to novel catalysts with unique reactivity or materials with tailored electronic or photophysical properties. dtic.mil

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-4-isopropylquinoline to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 4-isopropylquinoline precursors. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C for regioselective bromination at the 8-position .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .

- Challenges : Competing side reactions (e.g., di-bromination) require strict temperature control and stoichiometric monitoring .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : H/C NMR to verify substitution patterns (e.g., downfield shifts for Br at C8: δ ~8.2 ppm in H NMR) .

- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .

- Crystallography : Single-crystal X-ray diffraction for absolute stereochemical assignment, as demonstrated for analogous brominated quinolines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for SNAr (nucleophilic aromatic substitution) reactions. The isopropyl group’s steric hindrance reduces reactivity at C4 but enhances selectivity at C8 .

- Solvent Effects : PCM (Polarizable Continuum Model) simulations predict reaction rates in polar vs. non-polar solvents .

Q. What experimental designs mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protection/Deprotection Strategies : Temporarily protect the isopropyl group with tert-butyldimethylsilyl (TBS) ether to prevent unwanted alkylation during cross-coupling reactions .

- Catalytic Systems : Employ Pd(dppf)Cl for Suzuki-Miyaura couplings, which minimizes homo-coupling byproducts .

Q. How does the steric effect of the isopropyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify steric bulk around C4. The isopropyl group increases steric volume by ~25% compared to methyl, reducing accessibility for bulky ligands .

- Kinetic Studies : Compare reaction rates with 4-methyl vs. 4-isopropyl analogs; the latter shows 3–5× slower kinetics in Pd-mediated couplings .

Q. What are the comparative advantages of this compound over other brominated quinolines in medicinal chemistry applications?

- Methodological Answer :

- Bioactivity Screening : Test against kinase targets (e.g., EGFR, JAK2) to assess inhibitory potency (IC). The isopropyl group enhances hydrophobic binding in ATP pockets compared to smaller substituents .

- Metabolic Stability : Microsomal assays (human liver microsomes) show ~40% higher stability than 8-bromo-4-methyl derivatives due to reduced CYP450 oxidation .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Assay Standardization : Use uniform protocols (e.g., CellTiter-Glo for cytotoxicity) across studies to minimize variability .

- SAR Analysis : Perform systematic structure-activity relationship (SAR) studies by modifying substituents while keeping the 8-bromo-4-isopropyl core constant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.